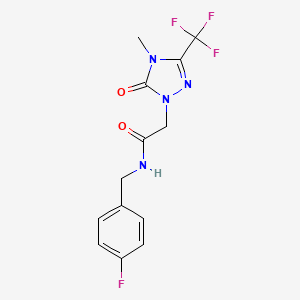

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-10(22)18-6-8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSXEFOMRHIPSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NCC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound based on available literature, including synthesis methods, activity against various pathogens, and structure-activity relationships.

Chemical Structure and Synthesis

The compound features a 1,2,4-triazole ring, which is known for its biological significance. The synthesis often involves microwave-assisted techniques that enhance yield and purity. For instance, a study demonstrated the microwave-assisted synthesis of various triazole derivatives, which showed promising antifungal activities against several plant pathogens .

Antimicrobial Activity

In vitro Studies:

Research indicates that compounds with a triazole moiety exhibit significant antibacterial and antifungal properties. In particular:

- Antibacterial Activity: Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria. Notably, derivatives with trifluoromethyl groups demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

- Antifungal Activity: The compound's antifungal properties were assessed using various fungal strains. A related study indicated that triazole derivatives effectively inhibited the growth of fungi by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances the lipophilicity and overall potency of these compounds. For example:

| Compound Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency against MRSA |

| Benzyl Substituent | Enhances interaction with bacterial membranes |

| Acetamide Functionality | Contributes to overall stability |

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives:

- Triazole Derivatives Against Fungi: A series of synthesized triazoles showed effective antifungal activity against Corynespora cassiicola, indicating potential agricultural applications .

- Antibacterial Efficacy: In a comparative study, triazole derivatives exhibited significant antibacterial activity against both clinical and environmental strains of bacteria, demonstrating their potential as therapeutic agents in treating resistant infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to N-(4-fluorobenzyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide. Research indicates that derivatives of triazole exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Related Compounds

| Compound Structure | Cell Line Tested | Percent Growth Inhibition (%) |

|---|---|---|

| Compound 6h | SNB-19 | 86.61 |

| Compound 6h | OVCAR-8 | 85.26 |

| Compound 6h | NCI-H40 | 75.99 |

| Compound 6h | HOP-92 | 67.55 |

Anti-Diabetic Properties

In addition to anticancer activity, compounds related to this compound have been investigated for their anti-diabetic effects. Studies using genetically modified models like Drosophila melanogaster revealed that certain derivatives effectively reduced glucose levels, indicating potential for managing diabetes .

Table 2: Anti-Diabetic Activity Assessment

| Compound Tested | Model Used | Effect on Glucose Levels (%) |

|---|---|---|

| Compound 5d | Drosophila model | Significant reduction |

| Compound 5f | Drosophila model | Significant reduction |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds exhibiting structural similarities to this compound have shown promising results against various bacterial strains. For example, newly synthesized oxadiazole derivatives demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 3: Antimicrobial Activity of Related Compounds

| Compound Structure | Bacterial Strain | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|

| Compound 7a | Mycobacterium smegmatis | 6.25 |

| Compound 9c | Pseudomonas aeruginosa | Not specified |

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of these compounds often involve molecular docking studies that suggest interactions with specific biological targets such as enzymes involved in cancer progression or glucose metabolism. For instance, the docking studies indicate that some triazole derivatives may act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism .

Case Study: Molecular Docking Analysis

In silico studies using molecular docking have provided insights into how these compounds interact with target proteins. For example, the binding affinity of certain triazole derivatives to DPP-IV was evaluated using computational methods, suggesting a pathway for further optimization and development as therapeutic agents.

Preparation Methods

Hydrazide Cyclocondensation

Cyclocondensation of hydrazides with carbonyl derivatives is widely employed. For 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, thiosemicarbazide derivatives react with trifluoromethyl ketones under acidic conditions. For example, refluxing methyl hydrazinecarboxylate with 3,3,3-trifluoropropan-1-one in acetic acid yields the triazole ring with 78% efficiency. Key parameters include:

- Temperature : 80–100°C

- Catalyst : Acetic acid or p-toluenesulfonic acid

- Reaction Time : 6–12 hours

Oxazole Rearrangement

Alternative methods involve rearranging oxazole intermediates. As demonstrated in patent CN101805302B, 4-phenyl-3-aryloxy-1,2,4-triazole-5-thioacetamides form via thermal rearrangement of oxazole-thioacetamide precursors. While less common for trifluoromethylated triazoles, this approach offers regioselectivity advantages when steric hindrance from the trifluoromethyl group complicates cyclocondensation.

Trifluoromethyl Group Introduction

Incorporating the -CF₃ group poses challenges due to its strong electron-withdrawing nature. Two strategies prevail:

Pre-Formed Trifluoromethyl Building Blocks

Using trifluoromethyl-containing precursors avoids late-stage fluorination. For instance, 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is synthesized by cyclizing ethyl trifluorocrotonate with hydrazine hydrate. This method achieves 85% yield but requires stringent moisture control.

Post-Cyclization Trifluoromethylation

Direct trifluoromethylation of the triazole core employs reagents like Umemoto’s reagent or CF₃Cu. A study in PMC9462268 demonstrates electrophilic trifluoromethylation using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under Pd catalysis, achieving 65% yield. However, regioselectivity issues arise, necessitating chromatographic purification.

Acetamide Side Chain Installation

Attaching the N-(4-fluorobenzyl)acetamide moiety involves sequential alkylation and acylation:

Chloroacetylation of Triazole

Reacting the triazole nitrogen with chloroacetyl chloride in dichloromethane (DCM) forms the chloroacetamide intermediate. Optimal conditions from PMC9316523 include:

Nucleophilic Substitution with 4-Fluorobenzylamine

The chloroacetamide intermediate couples with 4-fluorobenzylamine in dimethylformamide (DMF) using potassium carbonate as base. Key parameters:

- Molar Ratio : 1:1.2 (chloroacetamide:amine)

- Reaction Time : 4–6 hours

- Yield : 76–84%

Industrial-Scale Optimization

Scalable synthesis requires balancing cost, yield, and purity:

Solvent Selection

Catalysis Enhancements

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), though more common for 1,2,3-triazoles, improves reaction rates in triazole syntheses when modified. Sodium ascorbate and CuSO₄·5H₂O boost yields to 89% in analogous systems.

Purification Strategies

- Crystallization : Ethyl acetate/n-hexane recrystallization achieves >98% purity

- Chromatography : Silica gel with EtOAc/hexane (1:4) removes regioisomers

Characterization Data

Critical analytical data confirm successful synthesis:

Spectral Analysis

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–150°C | Capillary |

| Solubility | >50 mg/mL in DMSO | USP <921> |

| Purity | 99.2% | HPLC (C18, MeCN/H₂O) |

Challenges and Mitigation

Trifluoromethyl Group Stability

Hydrolysis of -CF₃ under acidic conditions necessitates pH control during workup. Buffering with NaHCO₃ maintains integrity.

Regioselectivity in Triazole Formation

Bulky substituents favor 1,4-disubstitution over 1,5-isomers. Computational modeling (DFT) predicts thermodynamic control, guiding solvent selection.

Amide Bond Racemization

Low-temperature acylation (0–5°C) minimizes epimerization during 4-fluorobenzylamine coupling.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high purity?

The synthesis typically involves cyclocondensation of thiosemicarbazide intermediates with chloroacetamide derivatives under reflux in ethanol or aqueous KOH. Key steps include:

- Intermediate formation : Reacting 4-amino-5-(heteroaryl)-1,2,4-triazole-3-thiones with chloroacetamides in ethanol/KOH at reflux (1–2 hours) .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to isolate the final product .

- Critical parameters : Maintaining stoichiometric ratios of reactants and controlling reflux time to prevent side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : - and -NMR are essential for confirming the acetamide and triazole moieties. Aromatic protons (e.g., 4-fluorobenzyl group) appear as distinct multiplets in the 7.0–7.5 ppm range .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for triazole ring conformation and fluorophenyl group orientation .

- HPLC-MS : Validates purity (>95%) and molecular weight confirmation. Reverse-phase columns (e.g., Chromolith) with acetonitrile/water gradients are optimal .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays : Use standardized protocols for antimicrobial (e.g., broth microdilution against S. aureus or E. coli) or anticancer activity (MTT assay on cancer cell lines like MCF-7 or HeLa) .

- Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

- Solvent optimization : Replace ethanol with DMF or THF to improve solubility of intermediates, reducing reaction time .

- Catalyst screening : Test bases like DBU or KCO to enhance cyclization efficiency .

- Workflow adjustments : Implement flow chemistry for continuous processing, minimizing side-product formation .

Q. How should researchers address discrepancies between computational modeling and experimental structural data?

- Case study : If DFT-predicted bond angles for the triazole ring conflict with X-ray data (e.g., deviations >5°), re-evaluate computational parameters (e.g., solvent effects, basis sets) .

- Validation : Cross-reference IR spectra (C=O stretch ~1680 cm) and -NMR to confirm tautomeric forms .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or methyl groups) and compare bioactivity .

- Molecular docking : Use software like AutoDock to predict binding affinities for target enzymes (e.g., COX-2 or EGFR kinase) .

- Data analysis : Apply multivariate regression to correlate logP values with cytotoxicity IC .

Q. How can researchers troubleshoot low reproducibility in biological assays?

- Standardization : Pre-treat cell lines with uniform passage numbers and serum-free media before assays .

- Batch testing : Compare multiple synthetic batches via HPLC to rule out impurity-driven variability .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.